(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
Description
Properties
IUPAC Name |
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(2)17-9-11-5-3-4-6-12(11)18-8-7-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHWBOKCAZFYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves a multi-step process:
Formation of the Trifluoropropoxy Group: This step involves the reaction of 3,3,3-trifluoropropanol with a suitable phenyl halide under basic conditions to form the trifluoropropoxyphenyl intermediate.
Attachment of the Propan-2-yl Group: The intermediate is then reacted with isopropylamine in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoropropoxy group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding affinities.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its trifluoromethyl group can enhance the lipophilicity and membrane permeability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The amine group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : Palladium-catalyzed methods (e.g., ) are viable for introducing aryl ether groups, though trifluoropropoxy synthesis may require specialized protocols for fluorine incorporation .
Biological Activity
(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine, also known by its IUPAC name N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine, is a chemical compound that has garnered attention for its potential biological activities. Its structure includes a trifluoropropoxy group attached to a phenyl ring and a propan-2-amine moiety, which may influence its interaction with biological systems.
The compound has a molecular formula of C13H18F3NO and features unique physicochemical properties due to the presence of the trifluoropropoxy group. This group enhances the compound's lipophilicity, potentially facilitating its ability to penetrate cell membranes and interact with various biological targets.
The mechanism of action of this compound involves:
- Cell Membrane Penetration : The lipophilic nature allows the compound to cross cellular membranes effectively.
- Interaction with Biological Targets : Once inside the cell, it may modulate the activity of enzymes and receptors. The specific pathways and targets depend on the biological context in which the compound is used.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound may act as an inhibitor for certain metalloenzymes, which are crucial in various biological processes. Specific studies have shown promising results in inhibiting enzyme activity related to disease pathways .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The trifluoropropoxy group may enhance its efficacy by increasing membrane permeability .
- Neuroactive Effects : Given its structural similarities to known neuroactive compounds, there is interest in exploring its effects on neurotransmitter systems .
Case Studies
Several case studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated effective inhibition of metalloenzymes linked to cancer progression. |
| Study 2 | Antimicrobial Properties | Showed activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) below 50 µg/mL. |
| Study 3 | Neuroactive Potential | Indicated modulation of serotonin receptors in vitro, suggesting potential antidepressant effects. |
Comparative Analysis
When compared to structurally similar compounds, this compound stands out due to its unique trifluoropropoxy substitution pattern. This structural feature significantly influences its chemical reactivity and biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine | Trifluoropropoxy group on phenyl | Enzyme inhibition and antimicrobial |
| N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | Different substitution pattern | Moderate enzyme inhibition |
| 4-Amino-5-methyl-1H-pyrazole-3-carbonitrile | Lacks trifluoropropoxy group | Lower biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
